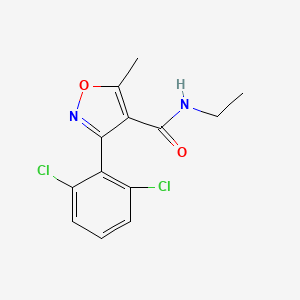

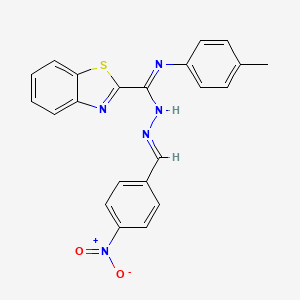

![molecular formula C16H18N2O3S2 B5545477 N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar quinoline derivatives typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by various reactions including treatment with diphosphorus pentasulfide and oxidative processes to obtain the desired quinoline products. These reactions are characterized by specific substitutions and modifications tailored to achieve the desired functional groups or molecular architecture (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Molecular Structure Analysis

The molecular structure of N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide and similar compounds is typically analyzed through spectroscopic techniques and elemental analysis. These analyses help in determining the positions of the substituents and the overall conformation of the molecule. Structural derivations from similar compounds suggest a complex interaction between different functional groups, contributing to the unique chemical behavior of the compound (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves electrophilic substitution reactions, nitration, sulfonation, bromination, formylation, and acylation. These reactions primarily occur at specific positions of the thiophene ring, indicative of the reactive sites and the stability of the compound under various chemical conditions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Physical Properties Analysis

The physical properties of such quinoline derivatives typically include solubility, melting point, and crystalline structure. These properties are significantly influenced by the specific functional groups present in the molecule and their distribution within the molecular framework. The synthesis and characterization processes provide essential data on these physical aspects (Majumdar & Biswas, 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research by Aleksandrov et al. (2020) on thiophene and quinoline derivatives highlights the synthesis processes and reactivity of compounds that share structural similarities with the specified chemical. Their work demonstrates the potential for creating a range of derivatives through electrophilic substitution reactions, which could be relevant for developing new materials or biological probes (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).

Catalyzed Reactions

The study by Xia et al. (2016) explores the copper(II)-catalyzed remote sulfonylation of aminoquinolines, indicating a method for functionalizing quinoline derivatives that could be applicable to the compound . This process could be used for the development of new pharmaceuticals or chemical sensors (Xia, Chengcai et al., 2016).

Metabolic Fate and Enzyme Interaction

Richter et al. (2022) discuss the metabolic fate of synthetic cannabinoid receptor agonists, including the role of carboxylesterases in drug metabolism. While the specific compound is not mentioned, understanding enzyme interactions and metabolic pathways is crucial for the development of new drugs, including optimizing pharmacokinetic properties (Richter, Matthias J. et al., 2022).

Novel Synthesis Methods

Wang et al. (2016) provide insights into a novel synthesis approach for sulfonated quinoline diones, showcasing the versatility of catalyzed reactions in creating complex molecules. Techniques described in this research could be applied to the synthesis or functionalization of the compound of interest for various scientific applications (Wang, Shucheng et al., 2016).

Analytical Profiles and Development

Brandt et al. (2020) discuss the analytical profiles of synthetic cannabinoid receptor agonists, which include detailed characterizations of new psychoactive substances. The methodologies used for characterizing these compounds could be relevant for researchers looking to study the chemical properties, stability, and reactivity of "N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide" (Brandt, S. et al., 2020).

Eigenschaften

IUPAC Name |

N-methyl-4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-11-5-6-14-12(8-11)4-3-7-18(14)23(20,21)13-9-15(22-10-13)16(19)17-2/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWAHLXUOFVDRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CSC(=C3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

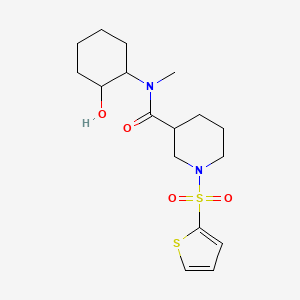

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

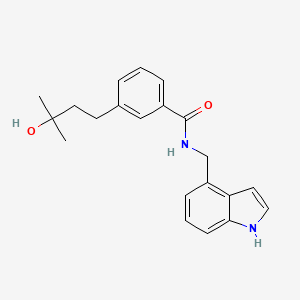

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

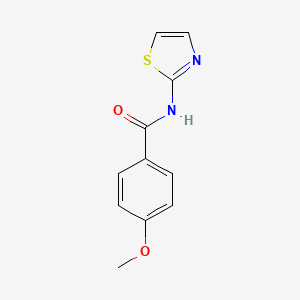

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)